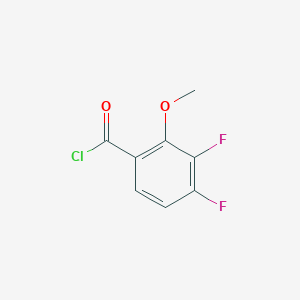

3,4-Difluoro-2-methoxybenzoyl chloride

Description

Properties

IUPAC Name |

3,4-difluoro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-4(8(9)12)2-3-5(10)6(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMSHMKTDDLRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Preparation Using Thionyl Chloride

- Reagents: 3,4-Difluoro-2-methoxybenzoic acid, thionyl chloride, catalytic N,N-dimethylformamide (DMF) (optional).

- Conditions: Reflux temperature (~70–80°C), inert atmosphere (nitrogen or argon) to prevent moisture ingress.

- Procedure: The acid is suspended or dissolved in an inert solvent or neat thionyl chloride. Thionyl chloride is added dropwise or in excess, and the mixture is refluxed until gas evolution ceases, indicating reaction completion. DMF can be added catalytically to activate the reaction by forming a Vilsmeier intermediate, accelerating the chlorination.

- Work-Up: Excess thionyl chloride and volatile byproducts are removed under reduced pressure. The crude benzoyl chloride is purified by vacuum distillation or recrystallization if solid.

This method is widely reported for its simplicity and efficiency, yielding high-purity 3,4-difluoro-2-methoxybenzoyl chloride suitable for further synthetic applications.

Industrial-Scale Preparation and Optimization

Industrial production often mirrors the laboratory approach but incorporates process optimizations to improve yield, purity, and environmental safety:

- Continuous Flow Reactors: These allow precise control of reaction parameters (temperature, reagent feed rates) and efficient removal of gaseous byproducts, enhancing safety and scalability.

- Purification: Advanced purification techniques such as fractional distillation under reduced pressure and recrystallization are employed to achieve high purity.

- Solvent Use: In some cases, inert solvents like ethylene dichloride or chlorinated hydrocarbons are used to moderate reaction exotherms and facilitate handling.

Comparative Analysis of Preparation Methods

| Method | Reagents Used | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl chloride reflux (lab) | SOCl₂, 3,4-difluoro-2-methoxybenzoic acid, DMF (cat.) | Reflux (~70–80°C), inert atmosphere | >90 | >98 | Simple, high yield, well-established | Requires careful handling of SOCl₂ |

| Industrial continuous flow | SOCl₂, inert solvents | Controlled temperature, continuous feed | >95 | >99 | Scalable, safer, efficient gas removal | Requires specialized equipment |

| Alternative chlorinating agents | Phosphorus pentachloride, oxalyl chloride (less common) | Mild heating, inert atmosphere | Variable | Variable | May offer selectivity | Less common, potentially hazardous |

Research Findings and Notes on Reaction Parameters

- Catalyst Role: DMF catalysis significantly enhances the reaction rate by forming reactive intermediates, reducing reaction time and improving yield.

- Temperature Control: Maintaining reflux temperature is critical; excessive heating can lead to decomposition or side reactions.

- Moisture Sensitivity: Benzoyl chlorides are moisture-sensitive; strict exclusion of water is necessary to prevent hydrolysis back to the acid.

- Byproduct Management: SO₂ and HCl gases require appropriate scrubbing or neutralization systems in industrial setups to minimize environmental impact.

Related Preparation Methods for Analogous Compounds

While direct literature on 3,4-difluoro-2-methoxybenzoyl chloride is limited, closely related compounds such as 2,4,5-trifluoro-3-methoxybenzoyl chloride have been prepared through multi-step synthetic routes involving:

- Fluorination of chlorinated phthalic anhydrides,

- Hydrolysis and decarboxylation steps,

- Methylation of hydroxybenzoic acids,

- Final chlorination with thionyl chloride and DMF catalysis.

These methods emphasize the importance of stepwise functional group transformations and offer insights for optimizing the synthesis of difluoro-substituted benzoyl chlorides.

Summary Table of Key Preparation Data

| Step/Parameter | Description/Value |

|---|---|

| Starting Material | 3,4-Difluoro-2-methoxybenzoic acid |

| Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Catalyst | N,N-Dimethylformamide (DMF), catalytic amounts |

| Reaction Temperature | Reflux (~70–80°C) |

| Reaction Time | 1–3 hours (depending on scale and conditions) |

| Yield | Typically >90% |

| Purity (GC or HPLC) | >98% |

| Solvent (optional) | Ethylene dichloride, dichloromethane, or neat |

| Work-up | Removal of volatiles under vacuum, distillation |

| Safety Considerations | Handle SOCl₂ with care; control gas emissions |

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-difluoro-2-methoxybenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols under mild to moderate conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

3,4-Difluoro-2-methoxybenzoic Acid: Formed from hydrolysis.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

3,4-Difluoro-2-methoxybenzoyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is crucial in its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on functional groups, substituent positions, and applications:

Key Research Findings

- Biological Activity : Fluorine substitution correlates with prolonged intracellular retention of metabolites (e.g., dFdCTP vs. ara-CTP), a principle relevant to designing fluorinated agrochemicals .

Biological Activity

3,4-Difluoro-2-methoxybenzoyl chloride is an organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine and methoxy groups, influences its reactivity and biological activity. This article delves into the compound's biological activities, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H7ClF2O2

- Molecular Weight : Approximately 220.60 g/mol

- Physical State : Colorless to pale yellow liquid

The compound features a benzoyl chloride moiety with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position. This arrangement enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

The biological activity of 3,4-difluoro-2-methoxybenzoyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Receptor Binding : It has the potential to bind to various receptors, initiating signaling cascades that result in physiological responses. The presence of fluorine enhances lipophilicity and binding affinity .

Antimicrobial Activity

Research indicates that 3,4-difluoro-2-methoxybenzoyl chloride exhibits antimicrobial properties against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies have shown significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to cause arrest in the G2-M phase of the cell cycle .

Summary of Biological Activities

Cytotoxicity Study

A study evaluated the cytotoxic effects of 3,4-difluoro-2-methoxybenzoyl chloride on human cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated significant growth inhibition in treated cells compared to controls, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy

Another investigation assessed the compound's antimicrobial activity against clinical isolates of bacteria. The results showed that it inhibited growth at micromolar concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 3,4-difluoro-2-methoxybenzoyl chloride, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves chlorination of the corresponding benzoic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Substituent positions (e.g., fluorine at 3,4 and methoxy at 2) affect reaction efficiency due to electronic and steric factors. For instance, electron-withdrawing fluorine groups enhance the electrophilicity of the carbonyl carbon, facilitating chlorination, while the methoxy group may require protection to avoid side reactions. Reaction conditions (temperature, solvent polarity) should be optimized to balance reactivity and stability, as seen in analogous acyl chloride syntheses .

Q. How should researchers characterize the purity and structural integrity of 3,4-difluoro-2-methoxybenzoyl chloride?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm substituent positions and integration ratios.

- IR Spectroscopy : A strong absorbance near 1770–1800 cm confirms the carbonyl chloride group.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated for C₈H₅ClF₂O₂: 220.58 g/mol).

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What storage conditions are critical to prevent degradation of this acyl chloride?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in moisture-free conditions. Use desiccants and glassware dried at 120°C. Degradation via hydrolysis can be monitored by FT-IR for carbonyl chloride loss. Stability studies on similar fluorinated benzoyl chlorides suggest a shelf life of ≤6 months under optimal conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of 3,4-difluoro-2-methoxybenzoyl chloride in nucleophilic acyl substitution?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, the methoxy group at the 2-position donates electron density via resonance, creating a competing electronic environment. Reactivity can be quantified using Hammett σ constants: σ (F) = +0.34, σ (OCH₃) = −0.27. Kinetic studies under controlled conditions (e.g., reaction with amines in anhydrous THF) are recommended to isolate substituent effects .

Q. What computational approaches are used to predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and Fukui indices to identify reactive sites. For example, the carbonyl carbon exhibits higher electrophilicity compared to other positions, validated by NBO (Natural Bond Orbital) analysis. Computational results should be cross-checked with experimental spectral data (e.g., NMR chemical shifts) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Perform systematic Design of Experiments (DoE) to isolate variables:

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (toluene).

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts applications.

- Temperature Gradients : Optimize between 0°C and reflux conditions.

Analyze by HPLC or GC-MS to quantify side products. Contradictions often arise from unaccounted moisture or trace impurities, as noted in studies on analogous fluorinated benzoyl chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.